2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one
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Overview
Description
2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a benzyl-substituted amine and a suitable ketone, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: Another class of compounds with a related structure, known for their potential as therapeutic agents.
Uniqueness
2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one is unique due to its specific substitution pattern and the presence of the benzyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-benzyl-7-methyl-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one |
InChI |
InChI=1S/C15H20N2O/c1-11-14-10-17(8-12-5-3-2-4-6-12)9-13(14)7-16-15(11)18/h2-6,11,13-14H,7-10H2,1H3,(H,16,18) |
InChI Key |
FSJKXTRSDQEWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CC2CNC1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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